molecular formula C10H12N4O B14332870 6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one

6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14332870
M. Wt: 204.23 g/mol
InChI Key: NROCXWSXHCBAMC-UHFFFAOYSA-N
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Description

6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring. Compounds containing pyridazine rings are of significant interest in medicinal chemistry due to their potential biological activities. This compound, in particular, may exhibit unique properties due to the presence of hydrazine and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification techniques: Such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides

    Reduction: Formation of reduced derivatives

    Substitution: Replacement of hydrazine or phenyl groups with other functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridazine oxides

    Reduction: Formation of dihydropyridazine derivatives

    Substitution: Formation of various substituted pyridazines

Scientific Research Applications

    Chemistry: As a building block for more complex molecules

    Biology: Potential biological activity, such as antimicrobial or anticancer properties

    Medicine: Investigation as a potential drug candidate

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Blocking the activity of specific enzymes

    Receptor binding: Modulating the activity of cellular receptors

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazineyl-5-phenylpyridazine: Lacks the dihydro component

    5-Phenyl-4,5-dihydropyridazin-3(2H)-one: Lacks the hydrazine group

    6-Hydrazineylpyridazin-3(2H)-one: Lacks the phenyl group

Uniqueness

6-Hydrazineyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of hydrazine, phenyl, and dihydropyridazine components, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-5-phenyldiazinan-3-one

InChI

InChI=1S/C10H12N4O/c11-12-10-8(6-9(15)13-14-10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,14)(H,13,15)

InChI Key

NROCXWSXHCBAMC-UHFFFAOYSA-N

Isomeric SMILES

C1C(/C(=N/N)/NNC1=O)C2=CC=CC=C2

Canonical SMILES

C1C(C(=NN)NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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